

Preliminary Efficacy of AGN-201904Z: A Technical Overview

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Compound of Interest		
Compound Name:	AGN-201904Z	
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This technical guide provides an in-depth analysis of the preliminary efficacy of **AGN-201904Z**, a novel pro-drug of omeprazole. The data and methodologies presented are based on the pivotal study by Hunt et al., "Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z," published in Alimentary Pharmacology & Therapeutics in 2008, supplemented with established experimental protocols. **AGN-201904Z** is designed for slow absorption and rapid conversion to the active metabolite, omeprazole, aiming for extended control of gastric acidity.[1]

Core Efficacy Data

The preliminary efficacy of **AGN-201904Z** was evaluated in a randomized, open-label, parallel-group study involving 24 healthy, Helicobacter pylori-negative male volunteers. The study compared the effects of **AGN-201904Z** (600 mg/day) with esomeprazole (40 mg/day) over a 5-day period.[1] The key findings are summarized in the tables below.

Pharmacodynamic Efficacy: Intragastric pH Control

The primary measure of efficacy was the control of intragastric pH over a 24-hour period. **AGN-201904Z** demonstrated a statistically significant improvement in gastric acid suppression compared to esomeprazole, particularly during the nocturnal period.

Table 1: Median 24-Hour and Nocturnal Intragastric pH



Timepoint	Parameter	AGN-201904Z (600 mg/day)	Esomeprazole (40 mg/day)
Day 5	Median 24-Hour pH	5.59	4.50
Day 5	Median Nocturnal pH	5.38	2.97

Data extracted from Hunt et al., 2008. The study reported these median values as key efficacy endpoints.[1]

Table 2: Percentage of Time with Intragastric pH < 4.0 (Nocturnal Period)

Treatment Group	Percentage of Time with pH < 4.0
AGN-201904-Z	17%
Esomeprazole	62%

This table highlights the significant difference in nocturnal acid control, a key challenge in the management of acid-related disorders.[1]

Pharmacokinetic Profile

AGN-201904Z is a pro-drug that is rapidly converted to its active metabolite, omeprazole, in the systemic circulation. The pharmacokinetic parameters reflect the concentration of omeprazole in the blood following the administration of **AGN-201904Z**.

Table 3: Pharmacokinetic Parameters of the Active Metabolite (Omeprazole) on Day 5

Parameter	AGN-201904Z (600 mg)	Esomeprazole (40 mg)
Tmax (Peak Concentration Time)	4.17 hours	Not explicitly stated
Apparent Half-life (t½)	3.78 hours	Not explicitly stated
Area Under the Curve (AUC)	Approximately 2x that of esomeprazole	Baseline for comparison



Pharmacokinetic data is for the active metabolite, omeprazole. The AUC for **AGN-201904Z** was reported to be twice that of esomeprazole on day 5, indicating greater drug exposure.[1]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of **AGN-201904Z**. These are based on the descriptions in the primary study, supplemented by standard clinical laboratory procedures.

24-Hour Intragastric pH Monitoring

This procedure is critical for assessing the pharmacodynamic effect of acid-suppressing medications.

- Patient Preparation: Subjects are required to fast overnight before the placement of the pH probe. The use of any acid-modifying medications is discontinued for a specified period before the study to ensure an accurate baseline reading.[2][3][4][5][6]
- Probe Placement: A thin, flexible catheter with a pH sensor at its tip is inserted through the nasal passage, down the esophagus, and positioned in the stomach.[2][3][4][6] The correct placement is typically confirmed by manometry or radiographic imaging.
- Data Recording: The catheter is connected to a portable data logger that records the
 intragastric pH continuously over a 24-hour period. Patients are encouraged to maintain their
 normal daily activities and to log meals, sleep times, and any symptoms experienced.[2][3][4]
- Data Analysis: The recorded pH data is analyzed to determine key parameters such as the median pH over 24 hours, the percentage of time the pH remains above a certain threshold (e.g., 4.0), and specific analyses of daytime and nighttime periods.

Pharmacokinetic Blood Sampling and Analysis

To determine the concentration of the active metabolite (omeprazole) in the blood over time, a rigorous blood sampling and analysis protocol is followed.

• Blood Collection: Venous blood samples are collected into tubes containing an anticoagulant at predetermined time points before and after drug administration.



- Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
- Bioanalytical Method: The concentration of omeprazole in the plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9][10] This involves:
 - Sample Preparation: Extraction of the drug from the plasma matrix, often through liquidliquid or solid-phase extraction.[7][8]
 - Chromatographic Separation: Injecting the extracted sample into an HPLC system to separate omeprazole from other plasma components.[7][9]
 - Detection and Quantification: Using a UV or mass spectrometer detector to identify and quantify the amount of omeprazole present.[7][10]

Gastrin Level Measurement

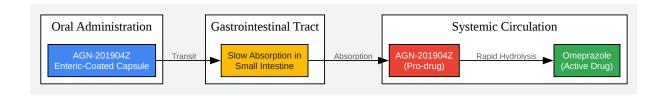
Serum gastrin levels are often measured in studies of potent acid-suppressing drugs to monitor for potential hypergastrinemia.

- Sample Collection: Fasting blood samples are collected, and the serum is separated and stored.[11]
- Immunoassay: Serum gastrin concentrations are measured using a competitive enzymelinked immunosorbent assay (ELISA).[12][13][14]
 - Principle: The assay involves a competition between the gastrin in the patient's sample and a labeled gastrin for binding to a limited number of anti-gastrin antibodies.
 - Procedure: The patient's serum is incubated in microplate wells coated with anti-gastrin antibodies, along with enzyme-labeled gastrin. After incubation and washing, a substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of gastrin in the sample.[12][13]
 - Quantification: The concentration is determined by comparing the results to a standard curve generated with known concentrations of gastrin.[12]



Visualizations: Pathways and Workflows

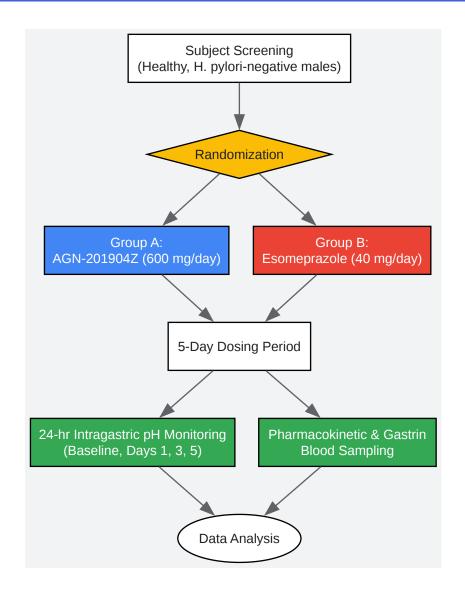
To further elucidate the processes involved in the preliminary studies of **AGN-201904Z**, the following diagrams are provided.



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Caption: Metabolic pathway of **AGN-201904Z** from pro-drug to active omeprazole.





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Caption: Workflow of the comparative clinical efficacy study.

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